3-Nitrobenzotrifluoride

Beschreibung

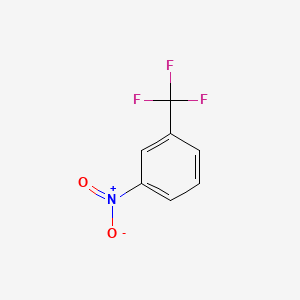

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNAMGUAXHGCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025794 | |

| Record name | 1-Nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-nitro-alpha,alpha,alpha-trifluorotoluene is a pale oily liquid. Insoluble in water. (NTP, 1992), Pale straw-colored liquid; [HSDB] | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 203 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

214 °F (NTP, 1992), 103 °C OC. | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), SOL IN ORGANIC SOLVENTS; INSOL IN WATER | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.437 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.437 @ 15.5 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.59 (AIR= 1) | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.25 [mmHg] | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE STRAW, THIN OILY LIQ | |

CAS No. |

98-46-4 | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Trifluoromethyl)nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-3-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU6L7C6HW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27.7 °F (NTP, 1992), FP: -5.0 °C | |

| Record name | 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20799 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4250 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitrobenzotrifluoride: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Building Block

3-Nitrobenzotrifluoride, also known as m-nitrobenzotrifluoride or 1-nitro-3-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, which uniquely combines a strongly electron-withdrawing nitro group (-NO2) and a trifluoromethyl group (-CF3) on a benzene ring, imparts a distinct profile of stability and reactivity.[1][3] This makes it an indispensable intermediate in the synthesis of a wide array of high-value molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[4][5] The trifluoromethyl group is particularly valued in drug development for its ability to enhance metabolic stability and lipophilicity, often improving the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive overview of the physical and chemical properties, synthetic protocols, and key applications of this compound for researchers, chemists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Profile

This compound is typically a pale yellow, oily liquid at room temperature with a characteristic aromatic odor.[1][2] It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, ether, benzene, and acetone.[1][6]

1.1: Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. The slight variations in reported values are typical and depend on the purity and measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 98-46-4 | [2][7] |

| Molecular Formula | C₇H₄F₃NO₂ | [3][7] |

| Molecular Weight | 191.11 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -5 °C | [3] |

| Boiling Point | 200-205 °C (at 760 mmHg) | [8] |

| Density | 1.436 g/mL at 25 °C | [8] |

| Refractive Index (n20/D) | 1.472 | [8] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [8] |

| Water Solubility | 0.4 g/L at 20 °C | [8] |

| Vapor Density | 6.59 (Air = 1) | [1] |

1.2: Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons.[9]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the aromatic carbons and the trifluoromethyl carbon.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of the C-F bonds of the trifluoromethyl group and the N-O bonds of the nitro group.[12][13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[14]

Part 2: Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the two powerful electron-withdrawing groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SₙAr), particularly when a suitable leaving group is present at the ortho or para positions.[1][5][15] However, the most synthetically valuable reaction is the reduction of the nitro group.

2.1: Key Chemical Transformations

Nitro Group Reduction: The most common and pivotal reaction is the reduction of the nitro group to an amine, yielding 3-aminobenzotrifluoride.[6][16] This transformation is a cornerstone for building more complex molecules. The reduction can be achieved through several methods:

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel under a hydrogen atmosphere.[17][18]

-

Metal/Acid Reduction: Employing metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[18]

-

Electrochemical Reduction: A scalable and greener alternative that uses an electric current to drive the reduction, often precipitating the product as a salt for easy isolation.[19]

This reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to form the final amine.[20]

2.2: Synthesis Protocol: Nitration of Benzotrifluoride

The industrial synthesis of this compound is typically achieved via the electrophilic aromatic substitution (nitration) of benzotrifluoride.[1] The trifluoromethyl group is a meta-director, meaning it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to itself on the aromatic ring.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Charging the Reactor: To a suitable reaction vessel equipped with stirring and external cooling, add concentrated sulfuric acid followed by benzotrifluoride.[17] The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺) from nitric acid.

-

Temperature Control: Cool the stirred mixture to a temperature between 20°C and 30°C.[17] This temperature control is critical as the nitration reaction is highly exothermic. Runaway reactions can be hazardous and lead to the formation of undesired byproducts.

-

Addition of Nitrating Agent: Add fuming nitric acid dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained within the desired range.[17]

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[17]

-

Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and water. This step quenches the reaction and precipitates the crude product, which is insoluble in water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic product using a suitable solvent, such as dichloromethane.

-

Washing and Neutralization: Wash the combined organic extracts sequentially with water, a dilute basic solution (e.g., sodium bicarbonate) to remove residual acid, and finally with water again until the washings are neutral.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound as a pale-yellow oil. Further purification can be achieved by vacuum distillation.

Part 3: Applications in Research and Development

The primary utility of this compound lies in its role as a precursor to 3-aminobenzotrifluoride, a key building block for numerous commercial products.

Caption: Synthetic utility of this compound.

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of anti-inflammatory drugs, analgesics, and antipsychotic agents.[6] The presence of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of these drugs.

-

Agrochemicals: In the agricultural sector, it is used to produce a variety of herbicides and pesticides.[6] The resulting compounds often show high efficacy in crop protection.

-

Specialty Chemicals: It also serves as a precursor in the manufacturing of specialty dyes and high-performance polymers, where the fluorine content can impart desirable properties like thermal stability and chemical resistance.[1][3]

Part 4: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[6]

-

Hazards: It is classified as toxic and may be fatal if inhaled.[21] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation. It is also a combustible liquid.[8][22] When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NOx) and fluorides.[8]

-

Handling: Always work in a well-ventilated area, preferably in a chemical fume hood.[21][22] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][22] Avoid breathing vapors or mist.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][21] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[22]

-

First Aid: In case of inhalation, move the person to fresh air.[21] For skin contact, wash off immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[21] If swallowed, rinse the mouth and call a poison center or doctor immediately.

Conclusion

This compound is a chemical of strategic importance, bridging basic fluorinated starting materials with complex, high-value products in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the trifluoromethyl and nitro groups, dictate its reactivity and make it a versatile tool for synthetic chemists. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective utilization in research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 98-46-4 [chemicalbook.com]

- 9. This compound(98-46-4) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(98-46-4) 13C NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(98-46-4) IR2 [m.chemicalbook.com]

- 14. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. prepchem.com [prepchem.com]

- 17. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemicalbook.com [chemicalbook.com]

- 22. nj.gov [nj.gov]

synthesis of 3-Nitrobenzotrifluoride from benzotrifluoride

An In-depth Technical Guide to the Synthesis of 3-Nitrobenzotrifluoride from Benzotrifluoride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] The document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety considerations. By integrating theoretical mechanisms with practical laboratory procedures, this guide serves as an essential resource for professionals engaged in synthetic organic chemistry and process development.

Introduction: The Significance of this compound

This compound (CAS No. 98-46-4), also known as 1-nitro-3-(trifluoromethyl)benzene, is a pale yellow, oily liquid with a characteristic aromatic odor.[1][3] Its chemical structure is distinguished by the presence of two powerful electron-withdrawing groups on a benzene ring: the trifluoromethyl (-CF₃) group and the nitro (-NO₂) group. This unique electronic configuration imparts significant chemical stability and makes it a highly versatile building block in organic synthesis.[1][2]

The primary utility of this compound lies in its role as a precursor to a wide array of more complex molecules. The nitro group can be readily reduced to an amine, providing a synthetic handle for further derivatization. This pathway is fundamental to the production of various active pharmaceutical ingredients (APIs), including antidepressants and antipsychotic agents, as well as herbicides and insecticides.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | [4] |

| Molecular Weight | 191.11 g/mol | [3] |

| Appearance | Pale yellow to light brown liquid | [1][2] |

| Boiling Point | 200-205 °C | |

| Density | 1.436 g/mL at 25 °C | |

| Melting Point | -5 °C | [2] |

| Refractive Index | n20/D 1.472 | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [1] |

The Chemistry of Synthesis: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The reaction involves the nitration of the starting material, benzotrifluoride, using a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Mechanism and Regioselectivity

The key to understanding this synthesis lies in the directing effect of the trifluoromethyl (-CF₃) group. The -CF₃ group is a powerful deactivating group due to the strong inductive electron-withdrawing effect of the three fluorine atoms. This deactivation makes the aromatic ring less reactive towards electrophiles compared to benzene itself.

Crucially, the -CF₃ group is a meta-director . This regioselectivity can be explained by examining the stability of the Wheland intermediates (sigma complexes) formed during the electrophilic attack of the nitronium ion (NO₂⁺) at the ortho, para, and meta positions.

-

Ortho and Para Attack: When the nitronium ion attacks at the ortho or para position, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing -CF₃ group. This is a highly destabilized arrangement, making these pathways energetically unfavorable.

-

Meta Attack: Attack at the meta position ensures that the positive charge in the resonance intermediates is never placed on the carbon atom bearing the -CF₃ group. While still a deactivated system, the meta pathway avoids the severe destabilization seen in ortho/para attack, making it the favored reaction course.

The reaction is catalyzed by concentrated sulfuric acid, which protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.

Caption: Reaction mechanism for the meta-nitration of benzotrifluoride.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative procedure for the synthesis of this compound. It is imperative that this reaction is conducted in a well-ventilated fume hood with strict adherence to all safety precautions.

Reagents and Materials

-

Benzotrifluoride (C₆H₅CF₃)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, 95%)[5] or Concentrated Nitric Acid (70%)

-

Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and an addition funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice/water bath to 0-5 °C.

-

Addition of Benzotrifluoride: To the cooled, stirred sulfuric acid, add the benzotrifluoride. Maintain the temperature below 10 °C.

-

Slow Addition of Nitric Acid: Add the fuming or concentrated nitric acid dropwise via the addition funnel to the stirred mixture. The rate of addition must be carefully controlled to maintain the reaction temperature between 20 °C and 30 °C.[5][6] This step is highly exothermic and requires efficient external cooling.

-

Reaction Period: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[6]

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 1 kg of ice for an 80 g scale reaction) with stirring.[5] This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the resulting mixture to a separatory funnel. Extract the product using dichloromethane (e.g., 2 x 250 mL).[5]

-

Washing: Combine the organic extracts and wash successively with water (2 x 100 mL), 5% sodium bicarbonate solution until effervescence ceases (to neutralize residual acids), and finally with brine.[5][7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure.[5]

-

Purification: The resulting pale-yellow oil is crude this compound. High purity is achieved through fractional distillation under vacuum.[1][7]

Table 2: Comparison of Reported Reaction Conditions

| Nitrating Agent | Temperature | Reaction Time | Yield | Reference |

| Fuming HNO₃ / H₂SO₄ | 20-30 °C | 1 hour | 91% | PrepChem.com[5] |

| Conc. HNO₃ / H₂SO₄ | 0-10 °C | 3 hours (industrial) | High (unspecified) | Guidechem[1] |

| Fuming HNO₃ / H₂SO₄ | 30-40 °C | 8 hours | 69.8 - 92.0% | CN103265435A[8] |

| NaNO₃ / H₂SO₄ | 25-30 °C (finished at 60 °C) | Not specified | ~87% | IDEALS[7] |

Workflow and Safety

The synthesis involves hazardous, corrosive, and toxic materials. A systematic workflow and stringent safety protocols are non-negotiable.

Caption: General experimental workflow for the synthesis of this compound.

Critical Safety Precautions

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[9][10]

-

Exothermic Reaction: The nitration reaction is highly exothermic. The risk of a runaway reaction is significant if the temperature is not controlled. Ensure a reliable cooling system is in place and add reagents slowly.

-

Ventilation: All operations must be performed in a certified chemical fume hood to avoid inhalation of toxic fumes.[9]

-

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[9] Have a base (e.g., sodium bicarbonate) ready to neutralize any acid spills.

-

Waste Disposal: Dispose of all chemical waste, including acidic aqueous layers, according to institutional and local regulations.

Characterization of the Final Product

Confirmation of the product's identity and purity is essential. Standard methods include:

-

Gas Chromatography (GC): Used to determine the purity of the product and quantify the isomeric ratio. The crude product typically contains small amounts of the ortho and para isomers.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR can be used to confirm the structure of the 3-substituted product.

-

Physical Constants: Measurement of the boiling point and refractive index and comparison with literature values provides a good indication of purity.

Conclusion

The is a robust and well-established chemical transformation that is fundamental to the production of numerous high-value chemicals. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and an unwavering commitment to safety are paramount for the successful and safe execution of this synthesis. This guide provides the foundational knowledge and practical framework for researchers and developers to confidently approach this important synthetic procedure.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 7. ideals.illinois.edu [ideals.illinois.edu]

- 8. Preparation method of m-nitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. tcichemicals.com [tcichemicals.com]

The Trifluoromethyl Group: A Linchpin in the Reactivity of 3-Nitrobenzotrifluoride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzotrifluoride is a halogenated aromatic nitro compound that serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3][4] Its chemical persona is defined by the synergistic interplay of two powerful electron-withdrawing groups on a benzene ring: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group. This guide delves into the pivotal role of the trifluoromethyl group, dissecting its profound influence on the electronic landscape and, consequently, the reactivity of the this compound molecule. Understanding these intricacies is paramount for designing novel synthetic pathways and for the strategic molecular manipulation required in modern drug discovery.[5][6][7][8]

The Electronic Architecture: Unpacking the Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing substituents in organic chemistry.[9][10] Its influence stems from a strong inductive effect (-I) and a lesser-known, yet significant, resonance effect (negative hyperconjugation).

Inductive Effect (-I): A Dominant Force

The high electronegativity of the three fluorine atoms creates a strong dipole moment, pulling electron density away from the benzene ring through the sigma bond framework.[11][12][13] This inductive withdrawal significantly deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene.[14][15][16] The carbon atom of the CF₃ group bears a partial positive charge, which is relayed to the aromatic ring, reducing its electron density and nucleophilicity.[12]

Resonance Effect (Negative Hyperconjugation): A Subtle Contributor

While the inductive effect is the primary mode of electron withdrawal, the trifluoromethyl group can also participate in a form of resonance known to as negative hyperconjugation. This involves the overlap of the C-F σ* antibonding orbitals with the π-system of the aromatic ring. This interaction further delocalizes electron density away from the ring, contributing to its deactivation.

The combined electronic influence of the trifluoromethyl and nitro groups renders the aromatic ring of this compound highly electron-deficient. This unique electronic profile is the cornerstone of its reactivity, dictating the regioselectivity of substitution reactions.

Directing Effects in Aromatic Substitution Reactions

The electron-withdrawing nature of the trifluoromethyl group profoundly influences the orientation of incoming electrophiles and nucleophiles on the aromatic ring.

Electrophilic Aromatic Substitution: A Tale of Meta-Direction

The trifluoromethyl group is a strong deactivating and meta-directing group in electrophilic aromatic substitution reactions.[11][13][14][17] This directing effect can be rationalized by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction.

When an electrophile attacks the ortho or para positions relative to the CF₃ group, one of the resonance structures of the resulting arenium ion places a positive charge on the carbon atom directly attached to the electron-withdrawing trifluoromethyl group. This is a highly destabilized arrangement due to the juxtaposition of a positive charge with the partial positive charge on the carbon of the CF₃ group.[11][12][15]

In contrast, when the electrophile attacks the meta position, the positive charge in the arenium ion is never located on the carbon bearing the trifluoromethyl group.[11][15] This results in a more stable intermediate compared to the ortho and para counterparts, thus favoring the formation of the meta-substituted product. The nitration of benzotrifluoride to produce this compound is a classic example of this regioselectivity.[1][18][19]

Diagram: Electrophilic Aromatic Substitution on Benzotrifluoride

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution: Activating the Ring for Attack

While the trifluoromethyl group deactivates the ring towards electrophiles, it, along with the nitro group, activates the ring for nucleophilic aromatic substitution (SNAr).[1][20][21] The strong electron-withdrawing nature of both groups makes the aromatic ring electron-poor and thus a good electrophile for attack by nucleophiles.[20]

For an SNAr reaction to occur efficiently, the electron-withdrawing groups must be positioned ortho or para to the leaving group. This positioning allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex, the key intermediate in this reaction. In this compound, while the CF₃ and NO₂ groups are meta to each other, their combined electron-withdrawing effect still significantly enhances the ring's susceptibility to nucleophilic attack, particularly if a leaving group is present at other positions. The presence of the trifluoromethyl group can have a remarkable effect on the reactivity of nitrophenyl ethers with nucleophiles.[22][23]

Diagram: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The Addition-Elimination Mechanism of SNAr.

Quantitative Insights: The Hammett Constant

The electronic effect of a substituent can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzoic acids. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. The trifluoromethyl group has a large positive σ value, indicating its strong electron-withdrawing character.[24][25][26][27][28]

| Substituent | σmeta | σpara |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.06 | -0.16 |

| -Cl | 0.37 | 0.22 |

| -CF₃ | 0.44 | 0.57 |

| -NO₂ | 0.73 | 0.78 |

Table 1: Selected Hammett Substituent Constants. [24]

The significantly positive σ values for the trifluoromethyl group underscore its powerful electron-withdrawing inductive and resonance effects, which are central to the reactivity of this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative laboratory-scale procedure for the nitration of benzotrifluoride to yield this compound, illustrating the practical application of the principles discussed.

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

Benzotrifluoride

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (95%)

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-water bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid to the stirred sulfuric acid, maintaining the temperature between 0 and 10 °C.[1]

-

Addition of Substrate: Once the nitrating mixture is prepared, add benzotrifluoride dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 30 °C.[18][19]

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure the reaction goes to completion.[18]

-

Workup: Carefully pour the reaction mixture onto crushed ice.[18] This will quench the reaction and precipitate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[18]

-

Washing: Wash the combined organic layers with water to remove any residual acid.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound as a pale-yellow oil.[18]

-

Purification (Optional): The product can be further purified by vacuum distillation.

Safety Precautions: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Applications in Drug Discovery and Beyond

The unique electronic properties imparted by the trifluoromethyl group make this compound a valuable precursor in the synthesis of a wide array of biologically active molecules.[5][6][7][29][30] The CF₃ group can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target protein.[6][8][10][31][32] Reduction of the nitro group in this compound to an amine provides 3-aminobenzotrifluoride, a key building block for many pharmaceuticals.[1][33]

Beyond pharmaceuticals, this compound and its derivatives are utilized in the synthesis of herbicides, dyes, and high-performance polymers where the stability and electronic properties conferred by the trifluoromethyl group are highly desirable.[2][4][34]

Conclusion

The trifluoromethyl group is the dominant architectural feature dictating the reactivity of this compound. Its powerful electron-withdrawing nature, primarily through a strong inductive effect, deactivates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the meta position. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution, a property that is extensively exploited in synthetic chemistry. A thorough understanding of the electronic interplay governed by the trifluoromethyl group is indispensable for researchers and scientists aiming to leverage the synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 98-46-4 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. nbinno.com [nbinno.com]

- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. homework.study.com [homework.study.com]

- 12. Solved Why is the trifluoromethyl group meta directing in | Chegg.com [chegg.com]

- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. prepchem.com [prepchem.com]

- 19. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 22. View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. [journals.chemsociety.org.ng]

- 23. Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 24. global.oup.com [global.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 28. moodle2.units.it [moodle2.units.it]

- 29. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. nbinno.com [nbinno.com]

- 32. nbinno.com [nbinno.com]

- 33. This compound | 98-46-4 [chemicalbook.com]

- 34. nbinno.com [nbinno.com]

The Researcher's Guide to 3-Nitrobenzotrifluoride: From Procurement to Application

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction

3-Nitrobenzotrifluoride (CAS No. 98-46-4), a halogenated aromatic nitro compound, is a cornerstone intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty dyes.[1][2][3] Its chemical structure, featuring a trifluoromethyl group and a nitro group on a benzene ring, imparts unique reactivity and physicochemical properties that are highly valued in organic synthesis.[2][3] The strong electron-withdrawing nature of both substituents makes this compound an excellent precursor for various chemical transformations, particularly in the creation of complex molecules for the life sciences.[2][3] This guide provides a comprehensive technical overview of this compound, from its commercial availability and synthesis to its critical applications and quality control, designed to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.

Physicochemical Properties

This compound is typically a clear to pale yellow oily liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 98-46-4 | [4][5][6] |

| Molecular Formula | C₇H₄F₃NO₂ | [4][5][6][7] |

| Molecular Weight | 191.11 g/mol | [4][5][6][7] |

| Appearance | Colorless to yellow/green clear liquid | [5][6] |

| Boiling Point | 200-205 °C | [4] |

| Melting Point | -5 °C | [6] |

| Density | 1.436 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.472 | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents | [2] |

Commercial Availability and Procurement

This compound is readily available from a multitude of chemical suppliers, ranging from large, well-known corporations to specialized manufacturers. This widespread availability ensures a stable supply chain for both research and industrial-scale applications.

Representative Suppliers and Specifications

When sourcing this compound, researchers will encounter various purity grades and packaging options. It is crucial to select a grade appropriate for the intended application, with higher purity grades being essential for pharmaceutical synthesis to avoid the introduction of unwanted impurities.

| Supplier | Typical Purity | Available Pack Sizes |

| Sigma-Aldrich (Merck) | 97% | 5 g, 100 g, 500 g |

| Thermo Scientific (Alfa Aesar) | 97% | 100 g, 500 g |

| Tokyo Chemical Industry (TCI) | >96.0% (GC) | 25 g, 500 g |

| Manchester Organics | Not specified | 500g, Bulk |

| Simson Pharma Limited | High quality, with CoA | Custom Synthesis |

| Chem-Impex | ≥ 96% (GC) | Not specified |

Note: This table is not exhaustive and represents a snapshot of common offerings. Availability and specifications should always be confirmed with the respective supplier.

Interpreting Supplier Specifications

When procuring this compound, the Certificate of Analysis (CoA) is a critical document. It provides lot-specific information on purity, typically determined by Gas Chromatography (GC), and may include other analytical data such as appearance and identity confirmation by spectroscopic methods. For drug development, sourcing from suppliers who can provide detailed impurity profiles and adhere to Good Manufacturing Practices (GMP) is often necessary.

Industrial Synthesis of this compound

The primary industrial method for the synthesis of this compound is the electrophilic aromatic substitution of benzotrifluoride.[2] This process leverages the deactivating, meta-directing effect of the trifluoromethyl (-CF₃) group to regioselectively install a nitro (-NO₂) group.

Reaction Mechanism and Conditions

The synthesis involves the nitration of benzotrifluoride using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Step-by-step methodology:

-

Benzotrifluoride is added to a reactor containing concentrated sulfuric acid.

-

A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise to the benzotrifluoride solution.

-

The reaction temperature is carefully controlled, typically between 20°C and 40°C, to ensure the selective formation of the meta-isomer and to manage the exothermic nature of the reaction.

-

After the addition is complete, the reaction mixture is stirred for a set period to ensure complete conversion.

-

The reaction is quenched by pouring it onto ice, and the organic layer containing the this compound is separated.

-

The organic layer is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acids, followed by a final water wash.

-

The crude product is then purified by fractional distillation under reduced pressure to yield high-purity this compound.

Caption: Industrial synthesis workflow for this compound.

Applications in Drug Development and Chemical Synthesis

The synthetic utility of this compound primarily stems from the facile reduction of its nitro group to an amine, yielding 3-aminobenzotrifluoride. This amine is a versatile building block for the synthesis of a wide range of pharmaceuticals and agrochemicals.

Key Transformation: Reduction to 3-Aminobenzotrifluoride

The conversion of this compound to 3-aminobenzotrifluoride is a pivotal step in many synthetic pathways. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or using reducing agents like iron powder in an acidic medium.

Caption: Reduction of this compound to 3-Aminobenzotrifluoride.

Pharmaceutical Applications

This compound is a precursor to several important active pharmaceutical ingredients (APIs):

-

Flutamide: An anti-androgen drug used in the treatment of prostate cancer. The synthesis involves the reduction of a this compound derivative to the corresponding aniline, which is then acylated.

-

Anti-inflammatory Drugs: It serves as an intermediate in the synthesis of Ufenamate and Morniflumate, both used for their anti-inflammatory properties.[1][4]

-

Antipsychotic Agents: this compound is a building block in the production of Triflupromazine and Fluphenazine, which are used to manage psychiatric conditions.[1][4]

Agrochemical Applications

In the agrochemical industry, this compound is a key intermediate for:

-

Herbicides: It is used in the synthesis of fluometuron and fluorochloridone, which are effective in weed control for various crops.[1]

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount, especially in pharmaceutical applications where impurities can have significant consequences. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Purity Determination by Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is the most common method for assessing the purity of this compound and quantifying any related impurities.

Representative GC Protocol:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for the analysis of aromatic compounds, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 15 °C/minute.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection: 1 µL of a diluted sample (e.g., in acetone or dichloromethane).

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This protocol is a representative example and may require optimization for specific instruments and impurity profiles.

Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound. The spectra will show characteristic shifts and coupling patterns for the aromatic protons and carbons, as well as the trifluoromethyl group.

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), mass spectrometry provides the molecular weight and fragmentation pattern of the compound, offering definitive structural confirmation. The NIST WebBook and other spectral databases contain reference mass spectra for this compound.[5]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2] It is toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[5] When heated to decomposition, it can emit highly toxic fumes of nitrogen oxides (NOx) and fluorides.[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and commercially important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis is well-established, and its procurement is straightforward from a variety of suppliers. A thorough understanding of its properties, synthetic utility, and the analytical methods for its quality control is essential for researchers and drug development professionals. By adhering to proper safety and handling procedures, this compound can be effectively and safely utilized in the development of new and important chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrobenzotrifluoride(402-54-0) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 6. This compound | 98-46-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Safety Data Sheet (SDS) for 3-Nitrobenzotrifluoride: Properties, Hazards, and Handling Protocols for Research Professionals

Introduction: 3-Nitrobenzotrifluoride (CAS No. 98-46-4) is a pivotal chemical intermediate, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its unique molecular structure, featuring both a nitro group and a trifluoromethyl group, imparts specific reactivity that is valuable in organic synthesis.[2] However, these same functional groups contribute to a significant hazard profile that necessitates a comprehensive understanding for safe handling. This guide, intended for researchers, scientists, and drug development professionals, deconstructs the critical information within the Safety Data Sheet (SDS) for this compound. It moves beyond mere data presentation to provide field-proven insights and validated protocols, ensuring that laboratory operations can be conducted with the highest degree of safety and scientific integrity.

Section 1: Chemical Identification and Physicochemical Properties

A foundational understanding of a chemical's identity and physical properties is the first step in a robust safety assessment. These parameters dictate its behavior under various laboratory conditions and inform the selection of appropriate storage, handling, and emergency procedures.

Chemical Identifiers

Precise identification is crucial to ensure that the correct safety information is being applied. This compound is known by several synonyms.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| CAS Number | 98-46-4 | [1][2][3][4] |

| Synonyms | m-Nitrobenzotrifluoride, 1-Nitro-3-(trifluoromethyl)benzene, 3-Nitro-α,α,α-trifluorotoluene | [1][2][4] |

| Molecular Formula | C7H4F3NO2 | [1][2][5] |

| Molecular Weight | 191.11 g/mol | [4][5] |

| EC Number | 202-670-1 | [6] |

Physicochemical Data

The physical properties of this compound directly influence its risk profile. For instance, its classification as a combustible liquid with a relatively low melting point means it is typically handled as a liquid at room temperature, requiring specific precautions against ignition sources.

| Property | Value | Implication for Handling & Safety | Source(s) |

| Appearance | Colorless to light yellow oily liquid | Allows for easy visual identification of the substance and potential contamination. | [1][2][7] |

| Melting Point | -5 °C (23 °F) | The substance is liquid under standard laboratory conditions, affecting spill and handling procedures. | [1][2][7] |

| Boiling Point | 200 - 205 °C (392 - 401 °F) | High boiling point indicates low volatility at room temperature, but vapors can be generated upon heating. | [8][9] |

| Density | ~1.436 g/mL at 25 °C | It is significantly denser than water. In case of a spill into water, it will sink. | [8] |

| Flash Point | ~87 - 88 °C (188.6 - 190.4 °F) | Classified as a combustible liquid. Requires storage away from heat, sparks, and open flames. | [1][9] |

| Water Solubility | 0.4 g/L at 20 °C (Sparingly soluble) | Standard water-based fire extinguishers may be less effective. Spills will not readily dilute in water. | [1][9][10] |

| Vapor Pressure | 0.3 hPa at 20 °C | Low vapor pressure reduces inhalation risk at ambient temperatures, but this risk increases significantly if the substance is heated or aerosolized. | [9] |

Section 2: Hazard Identification and Toxicological Profile

This compound possesses a multi-faceted hazard profile, classified as acutely toxic, an irritant, and an environmental hazard under the Globally Harmonized System (GHS). Understanding these classifications is essential for risk mitigation.

GHS Hazard Classification

The GHS pictograms provide an immediate visual summary of the primary hazards associated with this compound.

Caption: GHS Hazard Profile for this compound.

Detailed Hazard Analysis

The following table breaks down the specific GHS hazard statements (H-statements) and explains their relevance in a research context.

| Hazard Statement | Description | Primary Risk in a Laboratory Setting | Source(s) |

| H330 / H331 | Fatal or Toxic if inhaled | High risk of severe or fatal poisoning from inhaling vapors, mists, or aerosols, especially in poorly ventilated areas or during heating. | [5][6] |

| H302 / H312 | Harmful if swallowed or in contact with skin | Accidental ingestion or significant skin absorption can lead to systemic toxicity. Dermal contact is a primary route of exposure. | [5][9] |

| H315 | Causes skin irritation | Direct contact can cause redness, inflammation, and discomfort. Prolonged contact may lead to more severe dermatitis. | [4][5][6] |

| H319 | Causes serious eye irritation | Splashes can cause significant eye damage. Immediate and thorough rinsing is critical. | [5][6] |

| H335 | May cause respiratory irritation | Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. | [5][6] |

| H412 | Harmful to aquatic life with long lasting effects | Improper disposal can contaminate water systems, posing a long-term threat to aquatic ecosystems. | [5][9] |

| H227 | Combustible liquid | The liquid will ignite if heated to its flash point and exposed to an ignition source. | [6] |

Toxicological Profile

The toxicity of this compound is a significant concern. Acute exposure via inhalation, ingestion, or skin contact can lead to symptoms such as headache, dizziness, nausea, and coughing.[9][10] The primary target organs include the respiratory system, with prolonged or repeated exposure potentially causing damage to the liver and kidneys.[10][11] While it has not been classified as a human carcinogen by major regulatory bodies like IARC, this does not preclude long-term health effects, and exposure should always be minimized.[3][6]

Section 3: Proactive Safety Protocols: Handling and Exposure Control

A proactive approach to safety, centered on robust engineering controls, correct PPE selection, and validated handling protocols, is the most effective way to mitigate the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to create multiple barriers between the researcher and the chemical.

-

Engineering Controls: The most effective control is to handle the chemical within a certified chemical fume hood to manage vapors and prevent inhalation exposure.[3] Local exhaust ventilation should be used for any process that might generate aerosols. Emergency eyewash stations and safety showers must be immediately accessible in the work area.[3]

-

Personal Protective Equipment (PPE): PPE is the final barrier and must be selected carefully.

| Protection Type | Specification | Rationale and Best Practices | Source(s) |

| Eye/Face | Safety glasses with side-shields or a full-face shield. | Protects against splashes. A face shield is recommended when handling larger quantities (>100 mL). | [6][12] |

| Skin (Gloves) | Nitrile or butyl rubber gloves. | Always inspect gloves for integrity before use. Double-gloving is recommended for prolonged tasks. Dispose of contaminated gloves immediately using the proper removal technique to avoid skin contact. | [3][5][9] |

| Skin (Clothing) | Chemical-resistant lab coat. | Provides a barrier against incidental contact. Contaminated clothing should be removed promptly and laundered by trained personnel. | [3] |

| Respiratory | Air-purifying respirator with organic vapor cartridges (Type ABEK) | Required only if engineering controls fail or are inadequate. A quantitative fit test is essential for proper protection. | [6] |

Step-by-Step Safe Handling Protocol

This protocol establishes a self-validating workflow for handling this compound.

-

Preparation:

-

Confirm the chemical fume hood is functioning correctly (check airflow monitor).

-

Ensure the work area is clear of clutter and incompatible materials (oxidizers, strong bases).[3]

-

Verify that an emergency eyewash station and safety shower are unobstructed and operational.

-

Don all required PPE as specified in Table 4.

-

-

Aliquotting/Reaction Setup:

-

Perform all manipulations of the chemical deep within the fume hood sash.

-

Use a pump or pipette for liquid transfers; never pour directly in a way that could cause splashing.

-

Keep containers tightly closed when not in use to minimize vapor release.[3][6]

-

Ground containers when transferring large quantities to prevent static discharge.[6][13]

-

-

Post-Handling:

Storage and Incompatibility

Proper storage is critical to prevent hazardous reactions and degradation.

-

Storage Conditions: Store in a cool, dry, well-ventilated area designated for toxic and combustible materials.[3][5][10] The storage area should be secured and accessible only to authorized personnel.[6]

-

Container Integrity: Keep containers tightly closed to prevent leaks and vapor escape.[3][6] Containers that have been opened must be carefully resealed and kept upright.[6]

-

Incompatible Materials: Segregate this compound from:

Section 4: Reactive Safety Protocols: Emergency Procedures

Even with proactive measures, accidents can occur. A clear, well-rehearsed emergency plan is vital.

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

| Exposure Route | Immediate Action | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [3][5][6] |

| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [3][5][6] |

| Inhalation | Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5][6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6] |

Accidental Release Workflow

A spill must be handled quickly and safely. The following workflow outlines the necessary steps.

Caption: Workflow for responding to a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3][6]

-

Specific Hazards: The primary danger in a fire is the production of highly toxic fumes, including nitrogen oxides (NOx) and hydrogen fluoride.[3][6] Containers may also rupture or explode when heated.[3]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[6] Use a water spray to keep fire-exposed containers cool.[3][6]

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Chemical Waste: Collect surplus material and non-recyclable solutions in a designated, sealed, and properly labeled container.[6]

-

Disposal Method: Arrange for disposal through a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.[6] This substance may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[6]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]

Conclusion